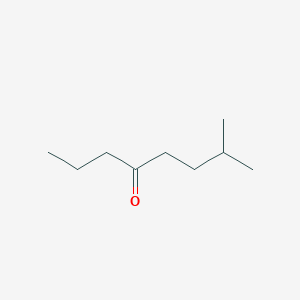

7-Methyl-4-octanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-methyloctan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c1-4-5-9(10)7-6-8(2)3/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUTSLBALKVVBQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)CCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20174919 | |

| Record name | 7-Methyl-4-octanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20174919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20809-46-5 | |

| Record name | 7-Methyl-4-octanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020809465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Methyl-4-octanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20174919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-METHYL-4-OCTANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FEV9GYV2W4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Physicochemical properties of 7-Methyl-4-octanone

An In-depth Technical Guide to the Physicochemical Properties of 7-Methyl-4-octanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. The information is curated for researchers, scientists, and professionals in drug development who require precise data for their work. This document presents quantitative data in a structured format, details relevant experimental protocols, and includes a logical workflow for the analysis of this compound.

Core Physicochemical Properties

This compound is a branched-chain ketone with the molecular formula C9H18O.[1][2][3] It is also known by synonyms such as Isoamyl n-propyl ketone.[2][4] The physicochemical properties of this compound are summarized in the table below, providing a consolidated view of its key characteristics.

| Property | Value | Unit | Source(s) |

| Molecular Formula | C9H18O | [1][2][3] | |

| Molecular Weight | 142.24 | g/mol | [1][2][4][5] |

| Boiling Point | 178.00 - 181 | °C | [4][6] |

| 451.00 ± 4.00 | K | [5][7] | |

| Vapor Pressure | 0.913 | mmHg @ 25°C (est.) | [6] |

| 1.012 | hPa @ 20°C (est.) | [4] | |

| 1.4476 | hPa @ 25°C (est.) | [4] | |

| Flash Point | 57.60 | °C (est.) | [6] |

| Water Solubility | 457.7 | mg/L @ 25°C (est.) | [6] |

| logP (Octanol/Water Partition Coefficient) | 2.859 (est.) | [6] | |

| 2.4 (XLogP3-AA) | [1][2][4] | ||

| Refractive Index | 1.415 | [8] | |

| Density | 0.8258 | g/cm³ (est.) | [8] |

Experimental Protocols

Accurate determination of physicochemical properties is fundamental in chemical research and development. The following sections detail standard experimental methodologies for key properties of liquid compounds like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for determining the boiling point of a small liquid sample is the Thiele tube method.

Apparatus:

-

Thiele tube

-

Thermometer (calibrated)

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner)

-

Liquid paraffin (B1166041) or other suitable heating oil

-

Sample of this compound

Procedure:

-

Fill the Thiele tube with heating oil to a level just above the side arm.

-

Place a small amount of this compound into the small test tube.

-

Invert the sealed capillary tube and place it inside the test tube containing the sample.

-

Attach the test tube to the thermometer and immerse it in the Thiele tube, ensuring the sample is level with the thermometer bulb.

-

Observe the capillary tube. As the temperature rises, a steady stream of bubbles will emerge from the open end of the capillary tube.

-

Remove the heat source when a continuous stream of bubbles is observed.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[2][7]

Determination of Density

The density of a liquid can be determined using a pycnometer or a digital density meter, with the latter being a more modern and precise method. The ASTM D4052 standard test method is widely used for this purpose.[5][10][11]

Apparatus:

-

Digital Density Meter

-

Syringe for sample injection

-

Sample of this compound

-

Cleaning solvents (e.g., acetone (B3395972), ethanol)

-

Dry air or nitrogen source

Procedure:

-

Calibrate the digital density meter with dry air and deionized water at a known temperature.

-

Ensure the measuring cell of the density meter is clean and dry.

-

Inject the this compound sample into the measuring cell using a syringe, avoiding the introduction of air bubbles.[10]

-

Allow the sample to equilibrate to the set temperature of the instrument.

-

The instrument will measure the oscillation period of a U-tube containing the sample and calculate the density.

-

Record the density reading.

-

Clean the measuring cell thoroughly with appropriate solvents and dry it with a stream of air or nitrogen after the measurement.

Determination of Refractive Index

The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when it enters the liquid. An Abbe refractometer is a common instrument for this measurement.[4][12][13]

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper or pipette

-

Sample of this compound

-

Cleaning solvent (e.g., acetone or ethanol)

-

Soft lens tissue

Procedure:

-

Turn on the refractometer and the constant temperature water bath, setting it to the desired temperature (e.g., 20°C or 25°C).

-

Clean the prism surfaces of the refractometer with a suitable solvent and a soft tissue.[4][12]

-

Using a dropper, apply a few drops of the this compound sample onto the lower prism.[4][12]

-

Close the prisms firmly.

-

Adjust the eyepiece to bring the crosshairs into focus.

-

Rotate the coarse adjustment knob until the light and dark fields are visible in the eyepiece.

-

If a colored band is visible, adjust the chromaticity screw to obtain a sharp, colorless dividing line.

-

Use the fine adjustment knob to center the dividing line exactly on the crosshairs.[4]

-

Read the refractive index value from the scale.

-

Clean the prism surfaces thoroughly after the measurement.

Determination of Water Solubility

The solubility of a ketone in water can be determined by various methods. For sparingly soluble compounds like this compound, a common approach involves creating a saturated solution and then determining the concentration of the dissolved compound.

Apparatus:

-

Flask with a stopper

-

Magnetic stirrer and stir bar

-

Constant temperature bath or incubator

-

Centrifuge

-

Gas chromatograph with a flame ionization detector (GC-FID) or mass spectrometer (GC-MS)

-

Volumetric flasks and pipettes for standard solutions

Procedure:

-

Add an excess amount of this compound to a known volume of deionized water in a flask.

-

Seal the flask and place it in a constant temperature bath.

-

Stir the mixture vigorously for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.

-

After stirring, allow the mixture to stand undisturbed in the constant temperature bath to allow the undissolved ketone to separate.

-

Centrifuge an aliquot of the aqueous phase to remove any suspended micro-droplets of the undissolved ketone.

-

Carefully extract a known volume of the clear aqueous phase.

-

Determine the concentration of this compound in the aqueous sample using a suitable analytical method, such as GC-FID or GC-MS, by comparing the response to a calibration curve prepared with standard solutions of known concentrations.

Logical Workflow for Analysis

The analysis of a compound like this compound, particularly in a quality control context for flavor and fragrance applications, follows a structured workflow to ensure its identity, purity, and consistency.[8][14][15][16][17]

References

- 1. Measurement of Organic Chemical Refractive Indexes Using an Optical Time-Domain Reflectometer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. davjalandhar.com [davjalandhar.com]

- 5. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 6. epa.gov [epa.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. phaseassociate.com [phaseassociate.com]

- 9. youtube.com [youtube.com]

- 10. standards.iteh.ai [standards.iteh.ai]

- 11. ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter - Savant Labs [savantlab.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. faculty.weber.edu [faculty.weber.edu]

- 14. mt.com [mt.com]

- 15. The Secrets of Quality Control in Fragrances [chromatography-gc.com]

- 16. agilent.com [agilent.com]

- 17. fastercapital.com [fastercapital.com]

The Elusive Presence of 7-Methyl-4-octanone: An In-depth Technical Guide on its Probable Natural Occurrence and Significance

An Introduction to a Volatile of Interest

7-Methyl-4-octanone, a branched-chain aliphatic ketone, has garnered interest within the scientific community for its potential role as a semiochemical in the natural world. While direct, unequivocal evidence of its presence in specific plant or insect species remains elusive in currently available literature, a compelling body of indirect evidence suggests its likely, albeit perhaps transient, existence. This technical guide synthesizes the current state of knowledge, focusing on the confirmed occurrence of its immediate precursor in fungi and the well-established role of structurally analogous compounds as insect pheromones. This document is intended for researchers, scientists, and professionals in drug development and chemical ecology, providing a comprehensive overview of the pertinent data, experimental methodologies, and biosynthetic pathways.

Section 1: Occurrence in the Fungal Kingdom - The Shiitake Mushroom Case

While direct detection of this compound in plants has not been explicitly reported, a significant breakthrough comes from the analysis of volatile compounds in the shiitake mushroom (Lentinula edodes). Research has confirmed the presence of 7-methyl-4-octanol, the corresponding secondary alcohol of this compound. The biochemical conversion of a secondary alcohol to a ketone is a common and well-documented enzymatic process in fungi, making the presence of this compound in shiitake mushrooms highly probable.

Quantitative Data on 7-Methyl-4-octanol in Lentinula edodes

The following table summarizes the quantitative findings of 7-methyl-4-octanol in shiitake mushrooms from a study on their volatile flavor compounds. The data is presented as a percentage of the total volatile compounds at different growth stages of the mushroom.

| Growth Stage | Compound | Retention Index (RI) | Relative Amount (%) |

| Young (P-1) | 7-Methyl-4-octanol | 1487 | 0.03 |

| Immature (P-2) | 7-Methyl-4-octanol | 1487 | 0.07 |

| Mature (P-3) | 7-Methyl-4-octanol | 1487 | 0.04 |

| Old (P-4) | 7-Methyl-4-octanol | 1487 | 0.06 |

Data extracted from a study on the volatile flavor compounds produced during the growth stages of shiitake mushrooms.

Experimental Protocol: Volatile Compound Analysis in Lentinula edodes

The identification and quantification of volatile compounds such as 7-methyl-4-octanol in shiitake mushrooms are typically achieved through gas chromatography-mass spectrometry (GC-MS) following a solvent extraction or headspace collection method.

1. Sample Preparation:

-

Fresh shiitake mushrooms at various growth stages (young, immature, mature, and old) are harvested.

-

A representative sample (e.g., 100 g) of the mushroom fruiting bodies is homogenized in a blender.

2. Extraction of Volatile Compounds (Simultaneous Steam Distillation-Extraction - SDE):

-

The homogenized mushroom sample is placed in a flask with distilled water.

-

A mixture of n-pentane and diethyl ether (1:1, v/v) is used as the extraction solvent in a separate flask.

-

The sample is subjected to simultaneous steam distillation and solvent extraction for a defined period (e.g., 2 hours).

-

The resulting solvent extract, containing the volatile compounds, is dried over anhydrous sodium sulfate.

-

The extract is then concentrated to a small volume (e.g., 1 mL) using a gentle stream of nitrogen.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Gas Chromatograph: An Agilent 6890N GC or similar, equipped with a capillary column (e.g., DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Oven Temperature Program: The oven temperature is initially held at 40°C for 2 minutes, then increased at a rate of 2°C/min to 150°C, held for 1 minute, and then increased at 5°C/min to 200°C, and held for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection: 1 µL of the concentrated extract is injected in splitless mode.

-

Mass Spectrometer: An Agilent 5973N Mass Selective Detector or similar, operating in electron impact (EI) mode at 70 eV. The mass range scanned is typically m/z 35-350.

-

Identification: Compounds are identified by comparing their mass spectra with those in the NIST/Wiley library and by comparing their retention indices with those of authentic standards or literature values.

-

Quantification: The relative amount of each compound is calculated by dividing the peak area of the compound by the total peak area of all identified compounds.

Biosynthetic Pathway: From Precursor to Ketone

The presence of 7-methyl-4-octanol strongly suggests the concurrent or subsequent formation of this compound through enzymatic oxidation. This conversion is a common metabolic process in fungi, often catalyzed by alcohol dehydrogenases. The likely biosynthetic origin of the precursor, 7-methyl-4-octanol, is from the metabolism of branched-chain amino acids, such as leucine (B10760876).

Caption: Proposed biosynthetic pathway of this compound from leucine in fungi.

Section 2: A Potential Role in the Insect World - Inference from Analogs

While this compound has not been definitively identified as a pheromone in any insect species to date, the well-established role of a structurally similar ketone, 2-methyl-4-octanone (B1585218), provides a strong basis for inferring a potential semiochemical function.

2-Methyl-4-octanone: An Aggregation Pheromone

2-Methyl-4-octanone is the major component of the aggregation pheromone of the agave weevil, Scyphophorus acupunctatus. This pheromone is released by males and attracts both males and females to a common location for feeding and mating. The structural similarity between 2-methyl-4-octanone and this compound suggests that the latter could also possess biological activity in insects, potentially as a pheromone or a component of a pheromone blend.

Logical Relationship: From Known Pheromone to Potential Candidate

The discovery and characterization of insect pheromones often involve the screening of a range of structurally related compounds. The established activity of 2-methyl-4-octanone makes this compound a prime candidate for investigation in other insect species, particularly those where methyl-branched ketones might play a role in chemical communication.

Caption: Logical framework for hypothesizing a semiochemical role for this compound.

Section 3: Future Directions and Conclusion

The natural occurrence of this compound remains an open area of investigation. The strong evidence for the presence of its precursor in shiitake mushrooms, coupled with the known pheromonal activity of a close structural analog in insects, provides a solid foundation for future research.

For researchers in mycology and food science, targeted analyses of shiitake mushroom volatiles, specifically looking for this compound, are warranted. This could involve the use of more sensitive detection methods or specific extraction techniques aimed at capturing this potentially low-abundance compound.

For chemical ecologists and entomologists, the synthesis of this compound and its subsequent testing in electrophysiological and behavioral assays with a variety of insect species could lead to the discovery of new pheromones or other semiochemicals.

In-Depth Technical Guide: 7-Methyl-4-octanone (CAS Number 20809-46-5)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is intended for research and informational purposes only. 7-Methyl-4-octanone is not for human or veterinary use.[1]

Core Compound Information

This compound is a branched aliphatic ketone. Its chemical structure consists of an eight-carbon chain with a carbonyl group at the fourth position and a methyl group at the seventh position.[2][3] The presence of a stereocenter at the C7 position indicates that this compound can exist as a pair of enantiomers.[1] This technical guide provides a consolidated overview of its chemical properties, synthesis methodologies, and spectroscopic data.

Chemical and Physical Data

Quantitative data for this compound has been compiled into the following table for ease of reference.

| Identifier | Value |

| CAS Number | 20809-46-5[2][3] |

| Molecular Formula | C₉H₁₈O[2][3] |

| Molecular Weight | 142.24 g/mol [1][2] |

| IUPAC Name | 7-methyloctan-4-one[2] |

| Synonyms | Isoamyl n-propyl ketone[2] |

| InChI | InChI=1S/C9H18O/c1-4-5-9(10)7-6-8(2)3/h8H,4-7H2,1-3H3[2] |

| InChIKey | JUTSLBALKVVBQM-UHFFFAOYSA-N[1][2] |

| SMILES | CCCC(=O)CCC(C)C[2] |

| Physical Property | Value |

| Boiling Point | 178.00 °C @ 760.00 mm Hg |

| Vapor Pressure | 0.913000 mmHg @ 25.00 °C (estimated) |

| Flash Point | 136.00 °F. TCC ( 57.60 °C. ) (estimated) |

| logP (o/w) | 2.859 (estimated) |

Synthesis and Experimental Protocols

Oxidation of 7-methyl-4-octanol

A primary route for the synthesis of this compound is the oxidation of its corresponding secondary alcohol, 7-methyl-4-octanol.[1]

Generalized Experimental Protocol:

-

Reactant Preparation: A solution of 7-methyl-4-octanol is prepared in a suitable anhydrous solvent, such as dichloromethane (B109758) (DCM), under an inert atmosphere.

-

Oxidizing Agent Addition: A solution of an appropriate oxidizing agent, for instance, pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation cocktail, is added to the alcohol solution in a controlled manner, typically at a reduced temperature (0 °C) to manage the reaction exotherm.

-

Reaction Monitoring: The progress of the reaction is monitored by analytical techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the point of complete consumption of the starting material.

-

Work-up: Upon completion, the reaction is quenched. The crude reaction mixture is then filtered and washed sequentially with aqueous solutions (e.g., saturated sodium bicarbonate and brine) to remove byproducts and impurities.

-

Isolation and Purification: The organic layer is separated, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by vacuum distillation or column chromatography, to yield pure this compound.

Synthesis via Grignard Reaction

An alternative synthetic strategy involves the use of a Grignard reagent reacting with a nitrile. For the synthesis of this compound, this could be achieved by reacting propylmagnesium bromide with 4-methylpentanenitrile.

Generalized Experimental Protocol:

-

Grignard Reagent Preparation: The Grignard reagent is prepared by the reaction of an alkyl halide (e.g., 1-bromopropane) with magnesium metal in an anhydrous ether solvent (e.g., diethyl ether or THF).

-

Reaction with Nitrile: The nitrile (4-methylpentanenitrile) is added to the Grignard reagent solution at a controlled temperature.

-

Hydrolysis: The intermediate imine formed is hydrolyzed by the addition of an aqueous acid.

-

Extraction and Purification: The final ketone product is extracted from the aqueous layer using an organic solvent, followed by washing, drying, and purification by distillation.

Spectroscopic Data

Spectroscopic information is crucial for the structural elucidation and confirmation of this compound. Data is available from public repositories such as PubChem and the NIST Chemistry WebBook.[2][3]

| Spectroscopy Type | Characteristic Features |

| ¹H NMR | Signals corresponding to the different types of protons (methyl, methylene, methine) are expected. The protons on the carbons alpha to the carbonyl group (C3 and C5) will be shifted downfield. The spectrum will exhibit complex splitting patterns due to the chirality of the molecule. |

| ¹³C NMR | The spectrum will display nine distinct signals, one for each carbon atom. The carbonyl carbon (C4) is expected to have a chemical shift in the range of 210-215 ppm. |

| Mass Spectrometry (EI-MS) | The molecular ion peak (M⁺) will be observed at m/z = 142. The fragmentation pattern will be characteristic of an aliphatic ketone, with prominent peaks resulting from alpha-cleavage around the carbonyl group. |

| Infrared (IR) Spectroscopy | A strong and sharp absorption band characteristic of the C=O stretching vibration of a ketone is expected around 1715 cm⁻¹. |

Mass Spectrum Fragmentation

| m/z Value | Possible Fragment |

| 142 | [C₉H₁₈O]⁺ (Molecular Ion) |

| 99 | [CH₃CH(CH₃)CH₂CH₂CO]⁺ |

| 85 | [CH₃CH₂CH₂CO]⁺ |

| 71 | [CH₃CH(CH₃)CH₂CH₂]⁺ |

| 43 | [CH₃CH₂CH₂]⁺ |

Biological Activity and Drug Development Potential

A thorough review of the current scientific literature and chemical databases reveals no significant published data on the biological activity of this compound. There is no information to suggest its involvement in any specific signaling pathways, nor are there any reports of its use or evaluation in drug development programs. Its utility is currently confined to its role as a building block in organic synthesis.[1]

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, precautions for handling similar aliphatic ketones should be followed.

| Hazard Category | Recommendation |

| Flammability | Flammable liquid. Keep away from heat, sparks, and open flames. |

| Inhalation | Avoid breathing vapors. Use in a well-ventilated area or with a fume hood. |

| Skin/Eye Contact | Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles. |

| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. |

References

7-Methyl-4-octanone: An Unexplored Frontier in Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

7-Methyl-4-octanone, a branched aliphatic ketone, is a compound known primarily for its chemical properties and potential applications in the fragrance industry. However, a comprehensive review of publicly available scientific literature reveals a significant gap in our understanding of its biological activity. Despite the known physiological roles and therapeutic potential of other ketone bodies and structurally related molecules, this compound remains largely uncharacterized from a pharmacological and toxicological standpoint. This technical guide summarizes the current state of knowledge regarding this compound and highlights the absence of substantive research into its biological effects, thereby identifying a potential area for novel investigation in drug discovery and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is crucial for any future experimental design, including solubility testing for bioassays and formulation development.

| Property | Value | Reference |

| Molecular Formula | C9H18O | [1] |

| Molecular Weight | 142.24 g/mol | [1] |

| CAS Number | 20809-46-5 | [1] |

| Appearance | Not specified in literature | N/A |

| Boiling Point | 178.00 °C @ 760.00 mm Hg (est.) | [2] |

| Flash Point | 136.00 °F TCC (57.60 °C) (est.) | [2] |

| Solubility | 457.7 mg/L in water @ 25 °C (est.) | [2] |

| logP (o/w) | 2.859 (est.) | [2] |

Current State of Biological Investigation

Extensive searches of scientific databases have yielded no specific studies detailing the biological activity of this compound. There is a notable absence of published research on its:

-

Antimicrobial or antifungal activity: No minimum inhibitory concentration (MIC) or other quantitative data against bacterial or fungal strains have been reported.

-

Cytotoxic or anticancer activity: There are no available data from in vitro or in vivo studies on cancer cell lines or animal models.

-

Pharmacological effects: Its mechanism of action on any biological target, signaling pathway, or physiological process remains uninvestigated.

-

Toxicological profile: While safety data sheets exist, they provide general warnings for flammable liquids and do not contain detailed toxicological studies.[3][4] Oral, dermal, and inhalation toxicity data have not been determined.[5]

The stereochemistry of this compound has been noted as potentially important in the context of pheromone synthesis; however, there is no direct evidence to classify this compound itself as an insect pheromone.

Potential Avenues for Future Research

The lack of data on the biological activity of this compound presents a unique opportunity for novel research. The general class of aliphatic ketones has been recognized for its role in metabolism and as a potential scaffold for drug design.[6][7] Based on the activities of structurally related compounds, the following areas warrant investigation for this compound:

-

Antimicrobial Screening: Given that other volatile organic compounds, including ketones, have demonstrated antimicrobial properties, a logical first step would be to screen this compound against a panel of pathogenic bacteria and fungi.

-

Cytotoxicity Assays: Initial in vitro screening against a variety of cancer cell lines could quickly determine if the compound possesses any anti-proliferative effects.

-

Metabolic Studies: Investigating the metabolism of this compound in vitro using liver microsomes could provide insights into its potential biotransformation and stability.

-

Pheromonal and Kairomonal Activity: Behavioral bioassays with various insect species could explore its potential as a semiochemical.

Proposed Initial Experimental Workflow

For researchers interested in exploring the biological activity of this compound, a suggested initial experimental workflow is outlined below. This workflow is hypothetical due to the absence of existing specific protocols for this compound.

References

7-Methyl-4-octanone structural isomers and stereoisomers

An In-depth Technical Guide to the Structural Isomers and Stereoisomers of 7-Methyl-4-octanone

Introduction

This compound is a branched-chain aliphatic ketone with the molecular formula C9H18O.[1] Its structure, featuring a carbonyl group and a chiral center, makes it a valuable model compound for studying the influence of steric and electronic effects on chemical reactivity.[2] For researchers in organic synthesis and drug development, a thorough understanding of its isomers—both structural and stereo—is critical. Isomeric variations can lead to significant differences in physicochemical properties, spectroscopic signatures, and biological activities. This guide provides a comprehensive overview of the isomers of this compound, detailed experimental protocols for their synthesis and characterization, and a summary of their chemical significance.

Structural Isomerism

Structural isomers share the same molecular formula (C9H18O) but differ in the connectivity of their atoms. The isomers of this compound can be categorized based on the position of the ketone functional group, the branching of the alkyl chain, or a combination of both.

Positional Isomers of Methyl-Octanone

Positional isomers of this compound retain the octanone backbone but vary the location of the methyl group. For example, 2-methyl-4-octanone (B1585218) is a structural isomer where the methyl group is at the C-2 position instead of the C-7 position.[3]

Functional Group Isomers (Ketone Position)

The position of the carbonyl group along the nine-carbon backbone can also vary, leading to isomers such as 2-nonanone (B1664094) and 5-nonanone (B165733) (dibutyl ketone).[4][5]

Skeletal Isomers

The carbon skeleton itself can be rearranged to form different branched structures, such as 2,6-dimethyl-4-heptanone (B141440) (diisobutyl ketone).[5]

The relationship between this compound and some of its structural isomers is illustrated below.

Stereoisomerism of this compound

Stereoisomers have the same molecular formula and atom connectivity but differ in the spatial arrangement of atoms. Due to the presence of a chiral center at the C-7 position, this compound exists as a pair of enantiomers.[2]

-

(R)-7-methyl-4-octanone

-

(S)-7-methyl-4-octanone

These enantiomers are non-superimposable mirror images of each other and can exhibit different biological activities and interactions with other chiral molecules. The synthesis of enantiomerically pure forms is often a key objective in pharmaceutical and fine chemical production.[2]

Physicochemical Properties

The isomeric form of a C9H18O ketone significantly influences its physical properties. While comprehensive data for all isomers is not always available, the following table summarizes known properties for this compound and related isomers.

| Property | This compound | 5-Nonanone | 2-Nonanone | Unit | Reference |

| Molecular Weight | 142.24 | 142.24 | 142.24 | g/mol | [1][4][5] |

| Boiling Point | 451.00 ± 4.00 | 460.15 | 464.15 | K | [4][5][6] |

| Critical Temperature | 636.64 | 643.0 | 641.0 | K | [4][5][6] |

| Critical Pressure | 2472.73 | 2500.0 | 2500.0 | kPa | [4][5][6] |

| logP (Octanol/Water) | 2.792 | - | - | - | [6] |

| Water Solubility (log10WS) | -2.63 | - | - | mol/L | [6] |

Experimental Protocols

Synthesis of Racemic this compound

A common method for synthesizing this compound involves carbonyl condensation reactions.[2]

Protocol: Aldol-Type Condensation

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine isobutyraldehyde (B47883) and a suitable aliphatic ketone (e.g., 2-hexanone) in an appropriate solvent like ethanol.

-

Catalysis: Add a catalytic amount of a base (e.g., sodium hydroxide (B78521) or potassium carbonate) to the mixture to initiate the condensation reaction.

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the base with a dilute acid (e.g., HCl).

-

Extraction: Extract the product into an organic solvent such as diethyl ether. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure. Purify the resulting crude product via fractional distillation or column chromatography to obtain pure this compound.

Enantioselective Synthesis via Dynamic Kinetic Resolution (DKR)

Producing a single enantiomer of this compound requires a chiral synthesis strategy. Dynamic Kinetic Resolution (DKR) of the precursor alcohol, racemic 7-methyl-4-octanol, is an effective method.[2][7]

Protocol: DKR of 7-Methyl-4-octanol

-

Reaction Mixture: In a suitable organic solvent, dissolve racemic 7-methyl-4-octanol, an acyl donor (e.g., vinyl acetate), and a lipase (B570770) enzyme such as Candida antarctica lipase B (CAL-B).

-

Racemization Catalyst: Add a racemization catalyst (e.g., a ruthenium-based complex) to the mixture. This catalyst continuously converts the non-reactive S-enantiomer of the alcohol into the reactive R-enantiomer.

-

Enzymatic Acylation: The lipase selectively acylates one enantiomer (e.g., the R-enantiomer) to form an ester, leaving the other enantiomer unreacted. The DKR process allows for a theoretical yield of up to 100% for the single enantiomeric ester.[2]

-

Separation: Once the reaction is complete, separate the enantiopure ester from the reaction mixture using column chromatography.

-

Hydrolysis: Hydrolyze the separated ester using a base (e.g., NaOH) to yield the enantiopure alcohol ((R)-7-methyl-4-octanol).

-

Oxidation: Oxidize the enantiopure alcohol to the corresponding ketone, (R)-7-methyl-4-octanone, using a standard selective oxidizing agent (e.g., pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation).

Characterization Methods

Distinguishing between isomers requires various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra provide detailed information about the carbon-hydrogen framework, allowing for the definitive identification of structural isomers based on chemical shifts, splitting patterns, and integration.[8][9]

-

Mass Spectrometry (MS): Often coupled with Gas Chromatography (GC-MS), this technique helps determine the molecular weight and fragmentation patterns, which can be used to differentiate isomers.[1][8]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of the carbonyl (C=O) functional group, which shows a characteristic strong absorption band around 1715 cm⁻¹.[8]

-

Chiral Chromatography: To distinguish between enantiomers, chiral GC or HPLC columns are required. These columns contain a chiral stationary phase that interacts differently with each enantiomer, resulting in different retention times.

Chemical and Biological Significance

While specific biological roles for this compound are not widely documented, its structural motifs are relevant in several areas of chemical and biological research.

-

Model for Reactivity Studies: The branched structure of this compound provides a platform to study how steric hindrance near the carbonyl group affects reaction kinetics and mechanisms compared to its linear isomers.[2]

-

Building Block in Organic Synthesis: The ketone functionality can be used as a handle for further chemical transformations to build more complex molecules.[2]

-

Relevance in Proteomics and Pharmaceuticals: The related isomer, 2-methyl-4-octanone, is utilized as a building block in proteomics research for synthesizing specific peptides and as an intermediate in pharmaceutical synthesis.[3] This suggests potential applications for other C9H18O ketones in creating novel molecular probes or drug candidates.

-

Pheromones and Fumigants: Other structurally similar methyl ketones are known to have biological activity. For example, 2-undecanone (B123061) is a natural insect repellent and fumigant, and various methyl-octanols (precursors to methyl-octanones) are components of insect pheromones.[10][11] These connections highlight the potential for discovering biological activities in understudied isomers like this compound.

Conclusion

This compound and its isomers represent a diverse group of C9H18O ketones with distinct structural and stereochemical features. The differences in their chemical connectivity and spatial arrangement give rise to unique physicochemical properties and potential applications. For researchers in the chemical and pharmaceutical sciences, a deep understanding of these isomeric relationships, coupled with robust synthetic and analytical protocols, is essential for leveraging these compounds in areas ranging from mechanistic studies to the development of new biologically active molecules.

References

- 1. 4-Octanone, 7-methyl- [webbook.nist.gov]

- 2. This compound | 20809-46-5 | Benchchem [benchchem.com]

- 3. Buy 2-Methyl-4-octanone | 7492-38-8 [smolecule.com]

- 4. 5-Nonanone [webbook.nist.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. 4-Octanone, 7-methyl- (CAS 20809-46-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. 7-methyl-4-octanol, 33933-77-6 [thegoodscentscompany.com]

- 8. This compound | C9H18O | CID 30313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Biological activities of nitromethylene analogues of imidacloprid with a 4,5-dimethylated imidazolidine ring - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The activity of methyl ketones as fumigants for insect control [esa.confex.com]

- 11. researchgate.net [researchgate.net]

Spectral Analysis of 7-Methyl-4-octanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for the ketone 7-Methyl-4-octanone (CAS No. 20809-46-5). The document presents nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data in a structured format for easy reference and comparison. Detailed experimental protocols for acquiring such spectra are also outlined.

Spectroscopic Data Summary

The following tables summarize the key spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data

| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity |

| H-1 | 0.89 | t |

| H-2 | 1.58 | sextet |

| H-3 | 2.41 | t |

| H-5 | 2.38 | t |

| H-6 | Data not available | Data not available |

| H-7 | Data not available | Data not available |

| H-8 (CH₃) | Data not available | Data not available |

| H-8' (CH₃) | Data not available | Data not available |

Note: A complete assignment of all proton signals, including coupling constants, was not available in the public domain at the time of this compilation.

¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ) [ppm] |

| C=O (C4) | ~210 |

| Other carbons | Specific data not available |

Note: While a full experimental ¹³C NMR spectrum is available through databases like SpectraBase, the individual peak assignments were not publicly accessible. The chemical shift for the carbonyl carbon is predicted to be in the typical range for ketones.[1]

Infrared (IR) Spectroscopy

| Functional Group | Predicted Absorption Range [cm⁻¹] |

| C=O (Ketone) | 1715-1725 |

Note: The most prominent feature in the IR spectrum is a strong absorption band corresponding to the stretching vibration of the carbonyl group.[1]

Mass Spectrometry (MS)

| m/z | Interpretation |

| 142 | Molecular Ion (M⁺) |

| 127 | [M - CH₃]⁺ |

| 99 | [M - C₃H₇]⁺ |

| 85 | [M - C₄H₉]⁺ |

| 71 | [C₄H₇O]⁺ / [C₅H₁₁]⁺ |

| 57 | [C₃H₅O]⁺ / [C₄H₉]⁺ |

| 43 | [C₃H₇]⁺ / [C₂H₃O]⁺ |

Data derived from typical ketone fragmentation patterns.[1] The NIST WebBook provides the electron ionization mass spectrum for this compound.[2][3]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : A small amount of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in an NMR tube. A small quantity of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added for chemical shift calibration (δ = 0.00 ppm).

-

Data Acquisition : The NMR tube is placed in the spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a greater number of scans are typically required due to the lower natural abundance of the ¹³C isotope. Proton decoupling is commonly used in ¹³C NMR to simplify the spectrum.

-

Data Processing : The acquired free induction decay (FID) is converted to a spectrum using a Fourier transform. The spectrum is then phased and baseline corrected. The chemical shifts of the peaks are referenced to the TMS signal.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation : For a neat sample, a single drop of this compound is placed between two salt plates (e.g., NaCl or KBr) to create a thin liquid film. This is known as the "capillary cell" or "neat" technique.[4]

-

Background Spectrum : A background spectrum of the clean, empty salt plates is recorded.

-

Sample Spectrum : The prepared sample is placed in the spectrometer's sample holder, and the IR spectrum is acquired over a typical range of 4000 to 400 cm⁻¹.

-

Data Processing : The sample spectrum is ratioed against the background spectrum to yield the final transmittance or absorbance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation : A dilute solution of this compound is prepared in a volatile organic solvent.

-

Gas Chromatography : A small volume of the sample is injected into the gas chromatograph, where it is vaporized and separated into its components as it passes through a capillary column. The temperature of the GC oven is programmed to ramp up to ensure good separation.

-

Mass Spectrometry : As the separated components elute from the GC column, they enter the mass spectrometer. The molecules are ionized, typically by electron impact (EI), causing them to fragment. The mass-to-charge ratio (m/z) of the molecular ion and its fragments are detected.

-

Data Analysis : The resulting mass spectrum serves as a molecular fingerprint, which can be compared to spectral libraries for identification.

Workflow for Spectroscopic Analysis of this compound

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.

Caption: Logical workflow for the spectral analysis of this compound.

References

A Technical Guide to the Function of Ketone Semiochemicals in Insects

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Semiochemicals, particularly ketones, play a pivotal role in the chemical communication systems of insects, mediating critical behaviors such as aggregation, alarm, and mating. This technical guide provides an in-depth examination of two prominent ketone semiochemicals: 4-methyl-3-heptanone (B36217), a potent alarm pheromone in various ant species, and 2-methyl-4-octanone (B1585218), a key aggregation pheromone for the agave weevil. This document synthesizes quantitative data on their behavioral and electrophysiological effects, details the experimental protocols used to elicit these findings, and illustrates the underlying biological and experimental frameworks through signaling pathway and workflow diagrams. The information presented herein is intended to serve as a comprehensive resource for researchers in chemical ecology and professionals engaged in the development of novel pest management strategies and other semiochemical-based technologies.

Introduction to Ketone Semiochemicals

Ketones are a class of organic compounds that function as vital signaling molecules in a multitude of insect species. Their volatility and structural diversity make them ideal candidates for both short- and long-range communication. This guide focuses on two well-documented examples:

-

4-Methyl-3-heptanone: This compound is a primary component of the alarm pheromone in numerous ant species. Its release triggers immediate and dose-dependent behavioral responses, ranging from alertness and attraction at low concentrations to aggression and dispersal at high concentrations[1][2].

-

2-Methyl-4-octanone: This ketone is the major component of the aggregation pheromone of the agave weevil, Scyphophorus acupunctatus. It is produced by males and attracts both sexes, playing a crucial role in mate finding and resource colonization[3].

A clear understanding of the function, efficacy, and underlying mechanisms of these semiochemicals is paramount for their potential application in integrated pest management (IPM) programs and for fundamental research in insect neurobiology and behavior.

Quantitative Data on Semiochemical Activity

The following tables summarize the quantitative data on the behavioral and electrophysiological responses elicited by 4-methyl-3-heptanone and 2-methyl-4-octanone in their respective target species.

Table 1: Behavioral Response of Atta texana to 4-Methyl-3-heptanone

| Concentration (g/cm³) | Molecule Density (molecules/cm³) | Behavioral Response | Reference |

| 5.7 x 10⁻¹³ | 2.7 x 10⁷ | Detection and Attraction | [1][4] |

| 5.7 x 10⁻¹² | 2.7 x 10⁸ | Alarm | [1][4] |

Table 2: Electrophysiological and Behavioral Responses of Scyphophorus acupunctatus to 2-Methyl-4-octanone

| Parameter | Value/Observation | Conditions | Reference |

| Electrophysiological Response | 30-day-old adults show significantly higher antennal sensitivity than 8-day-old adults. | 10 µg/µL of 2-methyl-4-octanone | [5] |

| Behavioral Response (Olfactometer) | Both males and females are significantly attracted. | 10 µg/µL of 2-methyl-4-octanone vs. hexane (B92381) control | [5][6] |

| Field Trapping | Traps baited with 2-methyl-4-octanone and host plant tissue (agave) show synergistic attraction. | Field conditions | [3][7] |

Experimental Protocols

This section details the methodologies for key experiments cited in this guide, providing a framework for the replication and extension of these studies.

Behavioral Bioassay: Y-Tube Olfactometer

The Y-tube olfactometer is a standard apparatus for assessing the preference of an insect to a volatile chemical in a two-choice scenario.

Objective: To determine the attractancy or repellency of a semiochemical to an insect.

Materials:

-

Y-tube glass olfactometer

-

Air pump or compressed air source

-

Flow meters

-

Humidifier (e.g., gas washing bottle with distilled water)

-

Activated charcoal filter

-

Odor sources (e.g., filter paper treated with the semiochemical in a solvent, and a solvent-only control)

-

Test insects

Procedure:

-

System Preparation: The olfactometer is cleaned thoroughly with a solvent (e.g., ethanol) and baked to remove any residual odors.

-

Airflow Setup: A clean, humidified, and charcoal-filtered air stream is generated. The airflow is split and directed through the two arms of the Y-tube at a constant rate.

-

Odor Introduction: The test odor source is placed in one arm, and the control source is placed in the other.

-

Insect Acclimatization: Insects are acclimatized to the experimental conditions (temperature, humidity, light) for a specified period before the assay.

-

Insect Release: A single insect is introduced at the base of the Y-tube.

-

Data Collection: The insect's first choice of an arm and/or the time spent in each arm over a defined period is recorded.

-

Replication and Randomization: The experiment is replicated multiple times. The positions of the test and control odors are swapped between trials to avoid positional bias.

Electrophysiology: Electroantennography (EAG)

EAG is used to measure the overall electrical response of an insect's antenna to an odor stimulus.

Objective: To determine if an insect antenna can detect a specific volatile compound and to assess the relative sensitivity to different compounds or concentrations.

Materials:

-

Intact insect antenna

-

Micromanipulators

-

Glass capillary electrodes

-

Saline solution (e.g., Ringer's solution)

-

High-impedance amplifier

-

Data acquisition system

-

Stimulus delivery system (puff of air through a cartridge containing the test compound)

Procedure:

-

Antenna Preparation: An antenna is carefully excised from a live, immobilized insect.

-

Mounting: The base and the tip of the antenna are placed in contact with the two electrodes, which are filled with saline solution to ensure electrical conductivity.

-

Stimulus Delivery: A continuous stream of humidified, clean air is passed over the antenna. Puffs of air carrying the test odorant at known concentrations are injected into this continuous stream.

-

Signal Recording: The depolarization of the antennal neurons in response to the odorant is recorded as a voltage change (the EAG signal).

-

Data Analysis: The amplitude of the EAG response is measured and compared across different stimuli.

Chemical Analysis and Bioassay: Coupled Gas Chromatography-Electroantennography (GC-EAD)

GC-EAD is a powerful technique that identifies which specific compounds in a complex mixture are biologically active.

Objective: To pinpoint the specific components of a natural extract (e.g., from a pheromone gland) that elicit an olfactory response in an insect.

Procedure:

-

Sample Injection: A volatile sample is injected into a gas chromatograph (GC).

-

Separation: The GC separates the components of the mixture based on their volatility and chemical properties.

-

Effluent Splitting: As the separated compounds exit the GC column, the effluent is split into two paths.

-

Dual Detection: One portion of the effluent goes to a standard chemical detector (like a Flame Ionization Detector - FID), which produces a chromatogram. The other portion is directed over an EAG preparation.

-

Simultaneous Recording: The signals from the FID and the EAG are recorded simultaneously.

-

Data Interpretation: By aligning the FID chromatogram with the EAG recording, the peaks in the chromatogram that correspond to an electrical response from the antenna can be identified as the biologically active compounds.

Visualizations: Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the key biological and experimental processes discussed in this guide.

Caption: Generalized insect olfactory signal transduction pathway.

Caption: Experimental workflow for a Y-tube olfactometer bioassay.

Caption: Workflow for coupled gas chromatography-electroantennography (GC-EAD).

References

- 1. orbi.uliege.be [orbi.uliege.be]

- 2. GitHub - ellis/gcead: GcEad is software for GC-EAD research: gas chromatography - electroantennographic detection [github.com]

- 3. researchgate.net [researchgate.net]

- 4. srs.fs.usda.gov [srs.fs.usda.gov]

- 5. researchgate.net [researchgate.net]

- 6. Evidence for a male-produced aggregation pheromone in Scyphophorus acupunctatus Gyllenhal (Coleoptera: Curculionidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. redalyc.org [redalyc.org]

The Role of Methyl-Branched Ketones in Insect Communication: A Technical Guide

Disclaimer: This technical guide focuses on the role of methyl-branched ketones in insect communication, with a primary emphasis on 4-methyl-3-heptanone (B36217). Initial literature searches for the specific compound 7-methyl-4-octanone did not yield significant information regarding a defined role as a pheromone in insect communication. However, 4-methyl-3-heptanone, a structurally similar compound, is a well-documented and extensively studied insect pheromone. The principles, experimental methodologies, and signaling concepts discussed in this guide for 4-methyl-3-heptanone are broadly applicable to the study of other novel semiochemicals, including other methyl-branched ketones.

Introduction to Methyl-Branched Ketones in Insect Communication

Methyl-branched ketones represent a significant class of semiochemicals, which are chemicals used for communication between organisms. In the insect world, these compounds are pivotal in mediating a variety of behaviors essential for survival and reproduction. One of the most well-documented examples is 4-methyl-3-heptanone, which primarily functions as an alarm pheromone in numerous ant species. This guide will delve into the multifaceted role of 4-methyl-3-heptanone, exploring its biosynthesis, the behavioral responses it elicits, and the experimental protocols used to elucidate its function.

Case Study: 4-Methyl-3-heptanone as an Alarm Pheromone in Ants

4-Methyl-3-heptanone is a key component of the alarm pheromone system in several ant species, most notably in the leaf-cutting ants of the genus Atta and the clonal raider ant Ooceraea biroi.[1][2][3] Its function is often concentration-dependent, acting as an attractant at low concentrations and triggering alarm and aggression at higher concentrations.[2][4][5]

Behavioral Responses and Caste-Specific Variations

The behavioral cascade initiated by 4-methyl-3-heptanone is a classic example of the complex language of chemical communication in social insects. The response to this pheromone is not uniform across all individuals within a colony; it is often modulated by the caste and size of the ant.

-

In the leaf-cutting ant Atta sexdens rubropilosa, smaller workers, which typically tend to duties within the nest, have mandibular glands that predominantly contain 4-methyl-3-heptanone.[1] In contrast, larger foraging workers and soldiers possess a more complex blend dominated by neral (B7780846) and geranial, with significantly less of the ketone.[1]

-

Virgin and mated females of A. sexdens rubropilosa also have mandibular glands containing almost exclusively 4-methyl-3-heptanone, with the quantity increasing after mating.[1]

-

Studies on Atta texana have demonstrated a clear dose-dependent response. Low concentrations of 4-methyl-3-heptanone attract worker ants, while higher concentrations induce alarm and defensive behaviors.[4]

-

In the clonal raider ant Ooceraea biroi, 4-methyl-3-heptanone is part of an alarm pheromone blend along with 4-methyl-3-heptanol (B77350).[2][6][7] On its own, 4-methyl-3-heptanone tends to be immediately repulsive, whereas 4-methyl-3-heptanol can be initially attractive.[2][7] The blend of these two compounds elicits a dose-dependent response, with low concentrations being attractive and high concentrations causing repulsion.[2][7]

Quantitative Data on Pheromone Production and Behavioral Thresholds

The following tables summarize the quantitative data available for 4-methyl-3-heptanone in various ant species.

Table 1: Quantity of 4-Methyl-3-heptanone in Mandibular Glands of Atta sexdens rubropilosa

| Caste/Status | Head Width (mm) | Primary Mandibular Gland Component(s) |

| Small Workers | 0.5 - 1.8 | 4-methyl-3-heptanone[1] |

| Large Workers/Soldiers | > 1.8 | Neral and Geranial[1] |

| Virgin Females | N/A | 4-methyl-3-heptanone[1] |

| Mated Females | N/A | 4-methyl-3-heptanone (increased amount)[1] |

| Virgin Males | N/A | 4-methyl-3-heptanone and 4-methyl-3-heptanol (approx. equal proportions)[1] |

Table 2: Behavioral Response Thresholds of Atta texana to 4-Methyl-3-heptanone

| Behavior | Concentration (g/cm³) | Concentration (molecules/cm³) |

| Detection and Attraction | 5.7 x 10⁻¹³ | 2.7 x 10⁷[4] |

| Alarm | 5.7 x 10⁻¹² | 2.7 x 10⁸[4] |

Biosynthesis of 4-Methyl-3-heptanone

The biosynthetic pathway of (S)-4-methyl-3-heptanone has been elucidated using stable isotope-labelled probes and mass spectrometry.[8][9][10][11] It is synthesized from three propionate (B1217596) units through a metabolic route analogous to polyketide or fatty acid biosynthesis.[8][9][10][11]

Biosynthetic pathway of (S)-4-methyl-3-heptanone.

Experimental Protocols

The study of insect pheromones like 4-methyl-3-heptanone involves a combination of chemical analysis and behavioral bioassays.

Pheromone Collection and Chemical Analysis

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for the identification and quantification of volatile and semi-volatile compounds in insect pheromone blends.

-

Sample Preparation:

-

Gland Extraction: Dissection of the mandibular glands followed by solvent extraction (e.g., with hexane (B92381) or pentane) is a common method.

-

Solid-Phase Microextraction (SPME): A solvent-free technique ideal for trapping volatile organic compounds from the headspace of a live insect or an excised gland.[12] An SPME fiber is exposed to the sample's headspace, and the adsorbed volatiles are then thermally desorbed into the GC injection port.[12]

-

References

- 1. Variation with caste of the mandibular gland secretion in the leaf-cutting antAtta sexdens rubropilosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. d-nb.info [d-nb.info]

- 4. srs.fs.usda.gov [srs.fs.usda.gov]

- 5. The responses of workers of the leaf-cutting ant Atta sexdens rubrophilosa to their alarm pheromone - ePrints Soton [eprints.soton.ac.uk]

- 6. Pheromone representation in the ant antennal lobe changes with age - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Alarm Pheromone and Alarm Response of the Clonal Raider Ant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biosynthesis of the insect pheromone (S)-4-methyl-3-heptanone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biosynthesis of the insect pheromone (S)-4-methyl-3-heptanone [agris.fao.org]

- 10. asu.elsevierpure.com [asu.elsevierpure.com]

- 11. Biosynthesis of the insect pheromone (S)-4-methyl-3-heptanone - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. benchchem.com [benchchem.com]

Unveiling the Enigmatic 7-Methyl-4-octanone: A Technical Guide to its Prospective Discovery and Isolation from Natural Sources

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction: 7-Methyl-4-octanone, a ketone with the molecular formula C₉H₁₈O, is a volatile organic compound of interest for its potential applications in flavor, fragrance, and as a bioactive molecule. While databases and chemical suppliers often note that this compound is "found in nature," a comprehensive review of scientific literature reveals a conspicuous absence of specific details regarding its natural sources, discovery, and the methodologies for its isolation. This technical guide, therefore, addresses this knowledge gap by providing a robust framework for the prospective discovery and isolation of this compound from a hypothetical natural source. The protocols and workflows detailed herein are based on established principles and techniques for the analysis of volatile and semi-volatile compounds from complex biological matrices.

While the natural occurrence of the related alcohol, 7-methyl-4-octanol, has been identified in sources such as the fruit of Actinidia eriantha and the shiitake mushroom (Lentinula edodes), extensive analysis of the volatile compounds from these organisms has not confirmed the presence of this compound. This guide will, therefore, present a generalized yet detailed approach that researchers can adapt for the exploration of these or other potential natural reservoirs.

Section 1: Prospective Natural Sources and Discovery Workflow

The discovery of a novel natural product like this compound from a biological source is a systematic process. The workflow begins with the selection of candidate organisms, followed by robust extraction and analytical procedures to identify the target compound.

1.1. Candidate Organism Selection:

The selection of potential sources is guided by chemotaxonomy and ecological considerations.

-

Plants: Species from the genus Actinidia are a primary focus due to the presence of the analogous alcohol. Other aromatic plants, particularly those known to produce a diverse array of ketones and other volatile compounds, should also be considered.

-

Fungi: Fungi, including various mushroom species, are prolific producers of volatile organic compounds. A screening of different fungal species, especially those with unique aroma profiles, is a viable strategy.

-

Insects: Insects utilize a wide range of ketones as pheromones and allomones. While the isomeric (S)-(+)-2-Methyl-4-octanol has been identified in the sugarcane weevil, a broader screening of insect volatiles could be fruitful.

1.2. General Discovery and Isolation Workflow:

A typical workflow for the discovery and isolation of this compound from a selected natural source is depicted below. This process is designed to handle the volatile nature of the target compound and the complexity of the biological matrix.

Section 2: Detailed Experimental Protocols

The following protocols provide detailed methodologies for the key experiments outlined in the workflow. These are generalized and would require optimization based on the specific natural source.

2.1. Extraction of Volatile Compounds using Headspace Solid-Phase Microextraction (HS-SPME):

This method is ideal for the initial screening of volatile compounds without the use of solvents.

-

Sample Preparation: Finely grind 5-10 g of the fresh biological material and place it in a 20 mL headspace vial.

-

Extraction: Equilibrate the vial at 40-60°C for 15-30 minutes. Expose a polydimethylsiloxane/divinylbenzene (PDMS/DVB) SPME fiber to the headspace for 30-60 minutes.

-

Analysis: Immediately desorb the fiber in the injection port of a GC-MS system.

2.2. Solvent Extraction of Volatiles:

This method is suitable for obtaining a larger quantity of the extract for further analysis and isolation.

-

Extraction: Macerate 100 g of the ground biological material with 500 mL of a non-polar solvent (e.g., hexane or dichloromethane) for 24-48 hours at room temperature.

-

Filtration and Concentration: Filter the extract to remove solid particles. Concentrate the filtrate under reduced pressure using a rotary evaporator at a low temperature (30-35°C) to minimize the loss of volatile compounds.

2.3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

GC-MS is the cornerstone for the tentative identification of this compound in the crude extract.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Oven Program: An initial temperature of 40°C held for 2 minutes, then ramped to 250°C at a rate of 5-10°C/min.

-

Identification: The mass spectrum of the target compound is compared with reference spectra in databases (e.g., NIST, Wiley). The retention index is also calculated and compared with literature values.

2.4. Preparative Gas Chromatography (Prep-GC) for Isolation:

Once the presence of this compound is confirmed, Prep-GC is used for its isolation.

-

Instrumentation: A gas chromatograph equipped with a larger diameter column and a fraction collector.

-

Procedure: The concentrated extract is injected onto the Prep-GC system. The effluent corresponding to the peak of this compound is collected in a cooled trap.

2.5. Structural Elucidation and Purity Assessment:

The structure of the isolated compound is confirmed, and its purity is determined using spectroscopic and chromatographic techniques.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the chemical structure. 2D NMR experiments (COSY, HSQC) can be used to establish the connectivity of protons and carbons.

-

High-Resolution Mass Spectrometry (HRMS): Provides the accurate mass of the molecule, which is used to determine the elemental composition.

-

Analytical GC-FID: A high-resolution capillary GC with a Flame Ionization Detector (FID) is used to determine the purity of the isolated compound.

Section 3: Data Presentation

The quantitative data obtained during the discovery and isolation process should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Hypothetical GC-MS Data for the Identification of this compound

| Retention Time (min) | Compound Name | Molecular Formula | Molecular Weight | Key Mass Fragments (m/z) | Retention Index (Calculated) | Retention Index (Literature) |

| 12.345 | This compound | C₉H₁₈O | 142.24 | 57, 71, 85, 99, 113, 142 | 1150 | 1152 |

Table 2: Hypothetical Purity Assessment of Isolated this compound by GC-FID

| Peak No. | Retention Time (min) | Area (%) | Identity |

| 1 | 12.348 | 99.5 | This compound |

| 2 | 11.987 | 0.3 | Impurity 1 |

| 3 | 13.012 | 0.2 | Impurity 2 |

Section 4: Signaling Pathways and Logical Relationships

While no specific signaling pathways involving this compound have been elucidated, a logical diagram can represent the decision-making process in the identification and characterization of a novel natural product.

Conclusion

The discovery and isolation of this compound from a natural source remains an open avenue for scientific exploration. This technical guide provides a comprehensive and detailed framework of the methodologies and logical workflows that can be employed to achieve this goal. By following these established protocols, researchers will be well-equipped to screen for, isolate, and definitively identify this compound from a novel natural source, thereby paving the way for further investigation into its biological activities and potential applications.

A Theoretical Guide to the Conformational Analysis of 7-Methyl-4-octanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Conformational analysis is a critical aspect of understanding the three-dimensional structure of molecules and its profound influence on their physical, chemical, and biological properties. For chiral molecules such as 7-Methyl-4-octanone, a detailed map of the conformational landscape is essential for predicting reactivity, spectroscopic properties, and interactions with biological systems. This technical guide outlines a comprehensive theoretical methodology for conducting a thorough conformational analysis of this compound using computational chemistry techniques. The workflow detailed herein provides a robust framework for identifying low-energy conformers and characterizing the potential energy surface, from initial structure generation to high-level quantum mechanical calculations.

Introduction to this compound and Conformational Analysis

This compound is a chiral ketone with the chemical formula C9H18O.[1] Its structure features a carbonyl group and a stereocenter at the C7 position, leading to the existence of (R) and (S) enantiomers. The flexibility of its acyclic carbon chain allows it to adopt numerous spatial arrangements, or conformations, by rotation around its single bonds. These conformations are not all equal in energy; steric and electronic effects dictate a preference for certain arrangements over others.

Conformational analysis aims to identify these stable conformers (local minima on the potential energy surface) and the energy barriers that separate them.[2] This knowledge is fundamental in drug development, as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to bind to a receptor. For a chiral ketone, understanding the preferred conformations is key to predicting stereoselective reactions.[3]

This guide provides a standardized protocol for the theoretical conformational analysis of this compound, applicable to similar acyclic molecules.

Identification of Key Rotatable Bonds

The first step in a conformational analysis is to identify the single bonds whose rotation will significantly alter the molecule's shape. For this compound, the key rotatable bonds are along the main carbon chain.

Structure of this compound:

The primary dihedral angles to consider for a systematic search are:

-

τ1: C2-C3-C4-C5

-

τ2: C3-C4-C5-C6

-

τ3: C4-C5-C6-C7

-

τ4: C5-C6-C7-C8 (or C9)

Experimental Protocols: A Computational Approach

A multi-step computational strategy is employed to efficiently and accurately explore the conformational space of this compound. This involves an initial broad search using computationally inexpensive methods, followed by refinement with more accurate, and computationally demanding, techniques.

Step 1: Initial 3D Structure Generation & Conformational Search

An initial 3D structure of this compound is generated. A comprehensive search for conformers is then performed using a molecular mechanics force field. This approach is computationally efficient for exploring the vast potential energy surface of a flexible molecule.

-

Methodology: A stochastic or systematic search method is employed.[2] The Low-Mode Search (LMOD) is an efficient automated method for exploring the potential energy hypersurface of both cyclic and acyclic molecules.[4][5]

-

Force Field: A general-purpose force field suitable for organic molecules, such as the Merck Molecular Force Field (MMFF) or the General Amber Force Field (GAFF), is used to calculate the potential energy of each conformation.[6]

-

Procedure:

-

An initial 3D structure of (S)-7-Methyl-4-octanone is built.

-

A conformational search is initiated, systematically or stochastically rotating the identified key bonds (τ1, τ2, τ3, τ4).

-

The energy of each generated conformer is minimized using the chosen force field.

-

All unique conformers within a specified energy window (e.g., 10 kcal/mol) of the global minimum are saved for further analysis.

-

Step 2: Quantum Mechanics Geometry Optimization

The unique conformers obtained from the force field search are then subjected to geometry optimization using a more accurate quantum mechanical method, such as Density Functional Theory (DFT).

-

Methodology: DFT provides a good balance between accuracy and computational cost for molecules of this size.[7]

-

Level of Theory: A common and well-validated combination is the B3LYP functional with the 6-31G(d) basis set.

-

Procedure:

-

The Cartesian coordinates of each conformer from the force field search are used as the starting geometry.

-

A geometry optimization calculation is performed at the chosen DFT level of theory.

-

The electronic energy of each optimized conformer is determined.

-

Step 3: Vibrational Frequency Analysis

To ensure that the optimized structures correspond to true energy minima and to calculate thermodynamic properties, a vibrational frequency analysis is performed for each optimized conformer.

-

Methodology: This calculation determines the second derivatives of the energy with respect to the atomic coordinates.

-

Procedure:

-

A frequency calculation is performed on each optimized geometry at the same level of theory (e.g., B3LYP/6-31G(d)).

-

The absence of imaginary frequencies confirms that the structure is a true local minimum.

-

The results are used to calculate the zero-point vibrational energy (ZPVE), thermal corrections, and Gibbs free energy for each conformer at a standard temperature (e.g., 298.15 K). The relative Gibbs free energies provide the most accurate representation of the conformational populations at equilibrium.

-

Data Presentation

The quantitative results of the conformational analysis should be summarized in clear, structured tables to facilitate comparison and interpretation.

Table 1: Hypothetical Relative Energies and Key Dihedral Angles of the Most Stable Conformers of (S)-7-Methyl-4-octanone.

| Conformer ID | Relative Energy (ΔE, kcal/mol) | Relative Gibbs Free Energy (ΔG, kcal/mol) | Population (%) | τ1 (C2-C3-C4-C5) | τ2 (C3-C4-C5-C6) | τ3 (C4-C5-C6-C7) |

| CONF-1 | 0.00 | 0.00 | 45.3 | -175.8° | 178.2° | 65.1° |

| CONF-2 | 0.25 | 0.18 | 28.9 | 68.9° | 175.5° | 64.8° |

| CONF-3 | 0.88 | 0.95 | 8.2 | -176.1° | -70.3° | 66.2° |

| CONF-4 | 1.21 | 1.35 | 4.1 | 67.5° | -68.9° | 177.9° |

| CONF-5 | 1.55 | 1.62 | 2.5 | -174.9° | 176.8° | -170.4° |

Table 2: Summary of Computational Methods and Parameters.

| Parameter | Specification |

| Software | Gaussian, Spartan, or similar |

| Conformational Search Method | Low-Mode Search (LMOD) |

| Force Field | MMFF94 |

| QM Method | Density Functional Theory (DFT) |

| Functional | B3LYP |

| Basis Set | 6-31G(d) |

| Solvation Model | None (Gas Phase) or PCM (e.g., for water) |

| Frequency Analysis | Performed at B3LYP/6-31G(d) |

| Thermodynamics | Calculated at 298.15 K and 1 atm |

Mandatory Visualizations

Diagrams are essential for visualizing complex workflows and relationships. The following diagrams were created using the DOT language.

Conclusion

The theoretical conformational analysis of this compound, as outlined in this guide, provides a powerful, non-experimental route to understanding its three-dimensional structure and energetic landscape. By combining efficient force field methods with accurate quantum mechanical calculations, researchers can identify the most stable conformers and predict their relative populations. This information is invaluable for rationalizing the molecule's spectroscopic data, predicting its reactivity in stereoselective synthesis, and forming a basis for its study in drug design and materials science. This systematic approach ensures a thorough and reliable characterization of the conformational preferences of flexible chiral molecules.

References

- 1. This compound | C9H18O | CID 30313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Conformer Generation – Computational Chemistry | ETH Zurich [riniker.ethz.ch]

- 3. This compound | 20809-46-5 | Benchchem [benchchem.com]

- 4. dasher.wustl.edu [dasher.wustl.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Force fields for small molecules - PMC [pmc.ncbi.nlm.nih.gov]